molecular formula C15H12FNO3 B5829927 2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid

2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid

Cat. No. B5829927
M. Wt: 273.26 g/mol
InChI Key: GJLAUWURCAHOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid, commonly known as flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It was first synthesized in the 1960s and has since been studied for its various pharmacological properties.

Mechanism of Action

Flufenamic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, flufenamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Flufenamic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Flufenamic acid has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of flufenamic acid is its wide range of pharmacological effects, which make it a useful tool for studying various biological processes. It has been used in a variety of in vitro and in vivo experiments to study inflammation, pain, fever, cancer, and neurodegenerative diseases. However, one of the limitations of flufenamic acid is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of flufenamic acid. One area of research is the development of more selective COX inhibitors that can target specific isoforms of the enzyme without affecting other biological processes. Another area of research is the development of new cancer therapies that target the molecular pathways affected by flufenamic acid. Additionally, flufenamic acid has shown promise as a potential treatment for neurodegenerative diseases, and further research is needed to explore its neuroprotective effects.

Synthesis Methods

Flufenamic acid can be synthesized through a multi-step process starting from 3-methylbenzoic acid and 3-fluoroaniline. The first step involves the formation of an amide bond between the two compounds, followed by the introduction of a carboxylic acid group through a Friedel-Crafts acylation reaction. The final step involves the conversion of the carboxylic acid group to a carboxylate salt using a base such as sodium hydroxide.

Scientific Research Applications

Flufenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Flufenamic acid has also been studied for its potential use in treating various types of cancer, including breast cancer, prostate cancer, and leukemia.

properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9-4-2-7-12(15(19)20)13(9)17-14(18)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLAUWURCAHOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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